

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of LasR Agon's

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Compound of Interest

Compound Name: *LasR agonist 1*

Cat. No.: *B12381058*

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of various synthetic agonists targeting the LasR receptor of *Pseudomonas aeruginosa*. The objective is to offer a clear, data-driven comparison of the performance of these compounds, supported by detailed experimental protocols and visualizations of the underlying biological pathways.

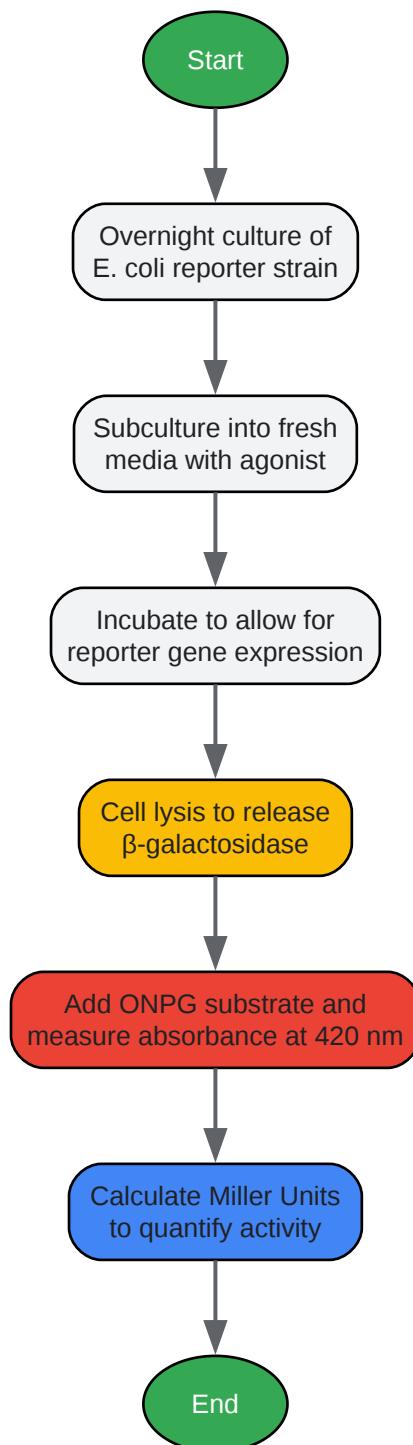
Introduction to LasR and Quorum Sensing

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation. The LasR protein is a key transcriptional regulator within the QS cascade. It is activated by its native ligand, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL). Upon binding to OdDHL, LasR dimerizes and activates the transcription of target genes, including those responsible for the production of virulence factors. The development of synthetic agonists for LasR is a critical area of research for understanding and potentially manipulating this important bacterial communication system.

The LasR Signaling Pathway

The LasR signaling pathway is a central component of the *P. aeruginosa* quorum-sensing network. The process begins with the synthesis of the autoinducer molecule OdDHL by the enzyme LasI. As the bacterial population density increases, OdDHL accumulates in the

extracellular environment. Once a threshold concentration is reached, OdDHL diffuses back into the cells and binds to the LasR protein. This binding event induces a conformational change in LasR, leading to its dimerization and subsequent binding to specific DNA sequences known as las boxes located in the promoter regions of target genes. This, in turn, initiates the transcription of a wide array of virulence genes.



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